molecular formula C21H23N3O4S B2615512 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 955736-00-2

2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2615512
CAS No.: 955736-00-2
M. Wt: 413.49
InChI Key: NWUGEOTWHVCIHC-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a benzothiazole ring, and a cyclopentyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and benzothiazole rings, followed by the introduction of the amido and cyclopentyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The specific pathways involved would depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
  • 3-(2H-1,3-benzodioxole-5-amido)thiophene-2-carboxylic acid
  • 2-[2-(2H-1,3-benzodioxole-5-amido)-1,3-thiazol-4-yl]acetic acid

Uniqueness

What sets 2-(2H-1,3-benzodioxole-5-amido)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide apart is its unique combination of functional groups and ring structures. This distinct arrangement may confer specific reactivity and biological activity that is not observed in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-cyclopentyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c25-19(12-8-9-15-16(10-12)28-11-27-15)24-21-23-18-14(6-3-7-17(18)29-21)20(26)22-13-4-1-2-5-13/h8-10,13-14H,1-7,11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGEOTWHVCIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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